molecular formula C10H7F3N2O2 B1404631 Ethyl 3-cyano-4-(trifluoromethyl)-pyridine-2-carboxylate CAS No. 1610047-54-5

Ethyl 3-cyano-4-(trifluoromethyl)-pyridine-2-carboxylate

Cat. No. B1404631
M. Wt: 244.17 g/mol
InChI Key: FVQQSDRMQJHTCM-UHFFFAOYSA-N
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Description

Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves reactions with hydrazine. For example, 3-Cyano-4-trifluoromethyl-6-aryl-2(1H)-pyridones react with hydrazine hydrate under reflux to give 5-trifluoromethyl-3-arylpyrazoles . Similarly, the reaction of 3,5-diacyl-1,4-dihydropyridine with hydrazine in ethanol at 140 °C afforded bis-pyrazolyl methanes .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic ring containing two nitrogen atoms adjacent to three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and can lead to a wide range of products. For example, the reaction of 3-Cyano-4-trifluoromethyl-6-aryl-2(1H)-pyridones with hydrazine hydrate under reflux gives 5-trifluoromethyl-3-arylpyrazoles .


Physical And Chemical Properties Analysis

Trifluoromethylpyridines and their derivatives have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties make them useful in a variety of applications, including in the agrochemical and pharmaceutical industries .

Scientific Research Applications

Synthesis of Functionalized Tetrahydropyridines

Ethyl 3-cyano-4-(trifluoromethyl)-pyridine-2-carboxylate has been employed in the synthesis of highly functionalized tetrahydropyridines. The [4 + 2] annulation with N-tosylimines, catalyzed by an organic phosphine, results in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing excellent yields and complete regioselectivity (Zhu et al., 2003).

Facilitating Novel Syntheses

This compound has facilitated the efficient synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives. The process involves reacting with cyanoacetamide and employing triethylamine as a mild, nonnucleophilic base, paving the way for a new library of pyrrole derivatives (Dawadi & Lugtenburg, 2011).

Synthesis of Trifluoromethylated Pyrano[4,3-b]pyrans

The compound is pivotal in synthesizing ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives. This one-pot, three-component reaction, promoted by ammonium acetate, is crucial for synthesizing related fluorinated fused heterocyclic compounds (Wang et al., 2012).

Role in Heterocycle Synthesis

This compound also plays a role in synthesizing new thieno[2,3-b]pyridine derivatives bearing a trifluoromethyl group. The synthesis process involves multiple steps, including reactions with ethyl chloroacetate and hydrazine hydrate, leading to a series of novel pyridothienopyrimidine derivatives (Abdel-rahman, Bakhite, & Al-Taifi, 2005).

Antihypertensive Activity

The synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates has been reported, with an expectation of antihypertensive activity. The synthesis involves converting 2,6-dihyroxy-3-cyano-4-methyl pyridine into various amino derivatives (Kumar & Mashelker, 2006).

Future Directions

Pyrazole derivatives have attracted the attention of many researchers due to their diverse biological activities and potential applications in medicine and agriculture . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-2-17-9(16)8-6(5-14)7(3-4-15-8)10(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQQSDRMQJHTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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